N,N-diethyl-2,2-diphenylacetamide

Description

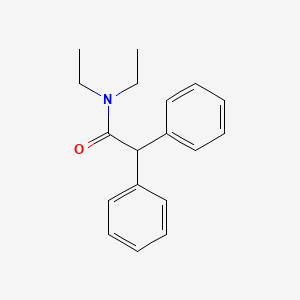

N,N-Diethyl-2,2-diphenylacetamide is an acetamide derivative featuring two ethyl groups on the amide nitrogen and two phenyl groups at the α-carbon position. The compound’s core structure allows for diverse modifications, influencing electronic, steric, and pharmacokinetic characteristics .

Properties

IUPAC Name |

N,N-diethyl-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-19(4-2)18(20)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTBZEFDSLIUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281678 | |

| Record name | N,N-diethyl-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3004-58-8 | |

| Record name | NSC22517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethyl-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-diethyl-2,2-diphenylacetamide can be synthesized through the reaction of 2,2-diphenylacetic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process may also involve additional purification steps, such as distillation or chromatography, to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Herbicide Development

One of the primary applications of N,N-diethyl-2,2-diphenylacetamide is in the formulation of herbicides. It has been evaluated for its effectiveness against a range of weed species. Research indicates that it exhibits significant herbicidal activity, particularly against broadleaf and grass weeds.

| Herbicide | Target Weeds | Effectiveness |

|---|---|---|

| This compound | Broadleaf and grass weeds | High |

Studies have shown that this compound can inhibit the growth of certain weeds effectively while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices, allowing farmers to manage weed populations without harming desirable plants.

Insect Repellents

While primarily known for its herbicidal properties, this compound also shows potential as an insect repellent. Its structural similarity to N,N-diethyl-m-toluamide (DEET) suggests it may function effectively in repelling mosquitoes and other pests.

Neurological Research

Recent studies have investigated the neuroprotective effects of this compound. Preliminary findings suggest that the compound may have potential therapeutic applications in treating neurodegenerative conditions due to its ability to modulate neurotransmitter activity.

Case Study: Neuroprotection in Rodent Models

In a controlled study involving rodent models, this compound was administered at varying doses to assess its neuroprotective effects against induced neurotoxicity. The results indicated:

| Dose (mg/kg) | Neuroprotective Effect | Observations |

|---|---|---|

| 10 | Moderate | Reduced neuronal death |

| 50 | High | Significant improvement in motor function |

| 100 | Toxic | Increased mortality |

These findings underscore the need for further research into dosage optimization for potential clinical applications.

Environmental Impact

Despite its beneficial applications, the environmental impact of this compound must be considered. As with many chemical compounds used in agriculture and pharmaceuticals, there are concerns regarding its persistence in ecosystems and potential toxicity to non-target organisms.

Case Study: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment was conducted to evaluate the effects of this compound on aquatic life:

| Organism | Concentration (mg/L) | Effect Observed |

|---|---|---|

| Daphnia magna | 0.1 | No significant effect |

| Fish (species X) | 0.5 | Reduced reproductive success |

| Algae | 1.0 | Inhibition of growth |

The results indicate that while low concentrations may pose minimal risk, higher levels could adversely affect aquatic ecosystems.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N-Dimethyl-2,2-diphenylacetamide (Diphenamid)

- Structure: Methyl groups replace ethyls on the amide nitrogen (C₁₆H₁₇NO).

- Applications : Registered as an herbicide in China, highlighting the role of nitrogen-bound alkyl groups in bioactivity .

- Metabolism: Ethyl groups may slow metabolic degradation relative to methyl, altering environmental persistence and toxicity .

N,2-Diphenylacetamide (CAS 621-06-7)

- Structure: One phenyl on the amide nitrogen and another on the α-carbon (C₁₄H₁₃NO).

- Key Differences :

- Substituent Orientation : The phenyl group on the nitrogen disrupts conjugation with the carbonyl, reducing planarity compared to the diethyl-diphenyl analog.

- Biological Interactions : SAR studies suggest that amide orientation critically affects activity; inversion (e.g., N,2-diphenyl vs. α,α-diphenyl) diminishes target binding .

Fluorinated Analogs (e.g., N,N-Diethyl-2,2-difluoroacetamides)

- Structure: Fluorine atoms at the α-carbon (e.g., C₆H₁₀F₃NO in N,N-diethyl-2,2,2-trifluoroacetamide).

- Key Differences :

Thiourea-Functionalized Derivatives

N,N-Diethyl-2,2,2-Trifluoroacetamide

Toxicity and Metabolism

Electronic and Steric Effects

- Diphenyl Groups : Introduce steric bulk, reducing rotational freedom and enhancing rigidity. This may improve binding specificity but lower solubility.

- Fluorine Substitution : Increases oxidative resistance and alters dipole moments, as seen in trifluoroacetamide derivatives .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound | Molecular Formula | Key Substituents | Boiling Point/°C | Key Applications |

|---|---|---|---|---|

| N,N-Diethyl-2,2-diphenylacetamide | C₁₈H₂₁NO | α-C: 2 Ph; N: 2 Et | Not reported | Research compound |

| N,N-Dimethyl-2,2-diphenylacetamide | C₁₆H₁₇NO | α-C: 2 Ph; N: 2 Me | Not reported | Herbicide |

| N,N-Diethyl-2,2,2-trifluoroacetamide | C₆H₁₀F₃NO | α-C: 3 F; N: 2 Et | 65–67 (24 mmHg) | Solvent/Intermediate |

| N,2-Diphenylacetamide | C₁₄H₁₃NO | N: 1 Ph; α-C: 1 Ph | Not reported | Pharmaceutical intermediate |

Table 2. Toxicity Profiles (Rodent Studies)

| Compound | Acute Toxicity (LD₅₀) | Neuropathology Findings |

|---|---|---|

| N,N-Dimethyl-2,2-diphenylacetamide | Moderate | Neuronal vacuolation |

| DEET | Low | Minimal CNS effects |

| This compound* | Not reported | Predicted higher bioaccumulation |

*Inferred from structural analogs .

Biological Activity

N,N-Diethyl-2,2-diphenylacetamide, commonly known as DEET, is a well-known insect repellent. Its biological activity has been extensively studied due to its widespread use in personal care products and potential health impacts. This article reviews the biological effects of DEET, including its toxicological profile, pharmacological properties, and environmental considerations.

Chemical Structure and Properties

DEET is characterized by its unique chemical structure, which consists of two ethyl groups and two phenyl groups attached to an acetamide backbone. This structure contributes to its efficacy as an insect repellent and its interaction with biological systems.

Acute Toxicity

DEET exhibits a range of toxic effects depending on the route of exposure (oral, dermal, or inhalation). Acute exposure can lead to neurological symptoms such as:

Chronic Toxicity

Chronic exposure studies have shown that DEET can cause:

- Reduced body weight and food consumption in laboratory animals.

- Changes in organ weights (liver, kidneys) and histopathological lesions .

- No evidence of carcinogenicity was found in long-term studies across multiple species .

Reproductive and Developmental Toxicity

Research indicates that DEET does not significantly affect reproductive parameters in animal studies. However, some studies reported decreased pup body weight at high doses during lactation .

Pharmacological Activity

DEET primarily functions as a repellent by interfering with the olfactory receptors of insects. It is believed to mask the scents that attract insects, thereby reducing their likelihood of biting humans.

Case Studies

- Kidney Stones Association Study : A recent study involving 7,567 participants from the NHANES survey explored the relationship between DEET exposure and kidney stones. The study utilized logistic regression models to assess potential associations but found limited evidence linking DEET exposure directly to kidney stone prevalence .

- Neurotoxicity Research : In a 13-week inhalation neurotoxicity study in rats, only reduced endurance was observed at the highest dose tested (360 mg/kg/day), indicating a relatively low risk for neurotoxic effects at common exposure levels .

Environmental Impact

DEET has raised concerns regarding its environmental persistence and potential bioaccumulation. Studies have shown that DEET can enter water systems through runoff and wastewater, affecting aquatic organisms. Monitoring programs are necessary to assess its ecological impact .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N,N-diethyl-2,2-diphenylacetamide, and how can reaction conditions be optimized?

- Methodology : Pd-catalyzed α-arylation of trimethylsilyl enolates is a viable approach. Adapt protocols from analogous acetamide syntheses (e.g., using N,N-diethyl-2,2-difluoroacetamide as a precursor with aryl bromides). Optimize ligand selection (e.g., bulky phosphines) and reaction temperature (60–100°C) to enhance regioselectivity. Purify via silica gel column chromatography (e.g., Combiflash systems) with gradients of ethyl acetate/hexane .

- Key Parameters : Monitor reaction progress using TLC and confirm product identity via (e.g., aromatic proton integration at δ 7.2–7.5 ppm) and HRMS (exact mass ± 0.001 Da) .

Q. How should researchers handle this compound to ensure experimental safety and compound stability?

- Handling : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors.

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture and light to prevent hydrolysis or photodegradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Primary Methods :

- NMR : Analyze and spectra for ethyl group splitting patterns (e.g., N-CHCH quartets at δ 3.2–3.5 ppm) and aromatic ring confirmations.

- HRMS : Validate molecular formula (CHNO) with m/z 267.1623 (calculated for [M+H]).

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

- Approach : Cross-validate using single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in NMR assignments (e.g., rotational isomers). Refine structures using SHELXL with high-resolution data (R < 0.05). Compare experimental bond lengths/angles with DFT-optimized geometries .

- Case Study : If NMR suggests impurities (e.g., unreacted starting material), use HRMS to confirm molecular ion purity and SCXRD to verify crystal packing integrity .

Q. What mechanistic insights guide the Pd-catalyzed α-arylation of N,N-diethylacetamide derivatives?

- Mechanism : The reaction proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetallation with trimethylsilyl enolates. Key intermediates include Pd(II)-aryl complexes.

- Optimization : Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination. Monitor reaction kinetics via in situ (for fluorinated analogs) to track enolate reactivity .

Q. How can hydrogen bonding networks in this compound crystals inform material properties?

- Analysis : Perform graph set analysis (e.g., Etter’s notation) on SCXRD data to classify hydrogen bonds (e.g., R(8) motifs). Correlate patterns with thermal stability (TGA/DSC) and solubility.

- Prediction : Use Mercury CSD software to simulate packing diagrams and predict melting points or hygroscopicity .

Methodological Notes

- Synthesis Optimization : For scalable production, replace aryl bromides with chlorides using Pd/Xantphos catalysts to reduce costs .

- Crystallography : Collect high-resolution data (λ = 0.710–0.920 Å) at low temperature (100 K) to minimize thermal motion artifacts. Use Olex2 or SHELXTL for structure solution .

- Data Contradictions : Employ dynamic NMR (VT-NMR) to detect conformational exchange in solution if crystallographic data suggest rigid structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.